molecular formula C10H10N2O3S B3038647 5,6-Diaminonaphthalene-2-sulfonic acid CAS No. 88246-86-0

5,6-Diaminonaphthalene-2-sulfonic acid

Cat. No.: B3038647
CAS No.: 88246-86-0
M. Wt: 238.27 g/mol
InChI Key: BJQLQQQSIFHVLZ-UHFFFAOYSA-N
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Description

5,6-Diaminonaphthalene-2-sulfonic acid is a versatile chemical compound widely used in scientific research. It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and contains both amino and sulfonic acid functional groups. This compound is known for its applications in organic synthesis and fluorescent labeling, making it invaluable in various fields including medicine and materials science.

Preparation Methods

The synthesis of 5,6-Diaminonaphthalene-2-sulfonic acid typically involves the coupling of 1-aminonaphthalene-5-sulfonic acid with diazotized anilineThe ammonia and aniline are distilled off, and the product is isolated by acidification of the screened liquors, yielding this compound in a 76% yield .

Chemical Reactions Analysis

5,6-Diaminonaphthalene-2-sulfonic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: The reduction of the azo compound to form this compound itself is a key reaction.

Common reagents used in these reactions include zinc and ammonia for reduction, and various oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5,6-Diaminonaphthalene-2-sulfonic acid is widely used in scientific research due to its versatility. Some of its applications include:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.

    Fluorescent Labeling: The compound is used in fluorescent labeling techniques, which are essential in biological and medical research.

    Materials Science: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 5,6-Diaminonaphthalene-2-sulfonic acid exerts its effects involves its interaction with various molecular targets and pathways. The specific targets and pathways depend on the application and the context in which the compound is used. For example, in fluorescent labeling, the compound interacts with specific biomolecules to produce fluorescence, which can be detected and analyzed .

Comparison with Similar Compounds

5,6-Diaminonaphthalene-2-sulfonic acid can be compared with other similar compounds, such as:

    1-Aminonaphthalene-5-sulfonic acid: Used as an intermediate in the synthesis of this compound.

    2-Aminonaphthalene-1-sulfonic acid:

    2-Aminonaphthalene-6-sulfonic acid:

The uniqueness of this compound lies in its dual functional groups, which provide a wide range of reactivity and applications in different fields.

Properties

IUPAC Name

5,6-diaminonaphthalene-2-sulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3S/c11-9-4-1-6-5-7(16(13,14)15)2-3-8(6)10(9)12/h1-5H,11-12H2,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJQLQQQSIFHVLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N)N)C=C1S(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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